DL-Buthionine-(S,R)-sulfoximine
Description
Solubility
L-BSO is freely soluble in aqueous solutions (50 mg/mL in water) but exhibits limited solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility profile is pH-dependent due to the ionizable amino and carboxyl groups (pKa ≈ 2.1 and 9.8, respectively).
Stability
The compound is stable at −20°C for over two years but degrades under prolonged exposure to light or elevated temperatures (>40°C). Aqueous solutions remain stable for 24 hours at physiological pH (7.4).
Reactivity
- Enzyme Inhibition : L-BSO irreversibly inhibits γ-GCS by mimicking the intermediate γ-glutamyl-phosphate, forming a covalent adduct with the enzyme’s active site.
- Redox Interactions : The sulfoximine group participates in redox reactions, particularly in glutathione-depleted environments, amplifying oxidative stress in cells.
Table 3: Physicochemical summary
| Property | Value |
|---|---|
| Water Solubility | 50 mg/mL (25°C) |
| Stability | >2 years at −20°C |
| Degradation Conditions | Light, heat (>40°C) |
| Key Reactivity | γ-GCS inhibition, redox activity |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-CVSPRKDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894150 | |
| Record name | L-Buthionine sulfoximine | |
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Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | L-Buthionine (SR)-sulfoximine | |
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Solubility |
H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |
| Record name | BSO | |
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CAS No. |
83730-53-4, 97590-40-4 | |
| Record name | L-Buthionine-S,R-sulfoximine | |
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| Record name | Buthionine sulfoximine, L- | |
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| Record name | DL-Buthionine-(S,R)-sulfoximine | |
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| Record name | l-buthionine sulfoximine | |
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| Record name | L-Buthionine sulfoximine | |
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| Record name | BUTHIONINE SULFOXIMINE, L- | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: L-Buthionine-(S,R)-Sulfoximine can be synthesized through a multi-step process involving the reaction of buthionine with sulfoximine. The synthesis typically involves the following steps:
Formation of Buthionine: Buthionine is synthesized from the reaction of homoserine lactone with ammonia, followed by reduction.
Sulfoximine Formation: The sulfoximine group is introduced by reacting buthionine with sulfoximine reagents under controlled conditions.
Industrial Production Methods: Industrial production of L-Buthionine-(S,R)-Sulfoximine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pH, and reaction time to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: L-Buthionine-(S,R)-Sulfoximine primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, L-Buthionine-(S,R)-Sulfoximine can be oxidized to form sulfoxide derivatives.
Reduction: Reducing agents can convert the sulfoximine group to its corresponding amine.
Substitution: Various nucleophiles can substitute the sulfoximine group under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxide derivatives, amines, and substituted sulfoximine compounds .
Scientific Research Applications
Cancer Research
L-buthionine sulfoximine is extensively studied for its role in enhancing the efficacy of chemotherapeutic agents by depleting glutathione levels, which are often elevated in cancer cells and contribute to drug resistance.
Enhancing Chemotherapy Efficacy
- Combination with Chemotherapeutic Agents : Studies have shown that L-buthionine sulfoximine can enhance the apoptotic effects of various chemotherapeutics. For example, in a study involving breast cancer cell lines, the combination of L-buthionine sulfoximine and estrogen significantly reduced cell viability by inducing apoptosis, particularly in antihormone-resistant cells .
- Synergistic Effects : The combination of arsenic trioxide and L-buthionine sulfoximine has demonstrated increased cytotoxicity against multiple cancer cell lines, suggesting that inhibiting glutathione synthesis can sensitize tumors to oxidative stress induced by these drugs .
Overcoming Drug Resistance
- Mechanism of Action : By depleting intracellular glutathione, L-buthionine sulfoximine reduces the cellular capacity to neutralize reactive oxygen species generated by chemotherapeutics, thereby enhancing their efficacy against resistant cancer cells .
Neurodegenerative Diseases
L-buthionine sulfoximine has been investigated for its potential therapeutic effects in neurodegenerative conditions characterized by oxidative stress.
Parkinson's Disease
- Oxidative Stress Studies : Research indicates that L-buthionine sulfoximine can induce oxidative stress in neuronal models, providing insights into the mechanisms underlying neurodegeneration and potential therapeutic strategies aimed at modulating redox balance .
Infectious Diseases
L-buthionine sulfoximine has also been explored for its effects on various pathogens, particularly in combination therapies aimed at enhancing the efficacy of existing treatments.
Trypanosomiasis
- Synergistic Drug Combinations : In studies on Trypanosoma cruzi, the causative agent of Chagas disease, L-buthionine sulfoximine was found to enhance the effectiveness of existing antiparasitic drugs like nifurtimox and benznidazole by reducing the required concentrations for effective treatment . This suggests a potential strategy for improving treatment outcomes in parasitic infections.
Safety and Toxicity Studies
The safety profile of L-buthionine sulfoximine is critical for its application in clinical settings. Various studies have assessed the toxicity associated with its use, particularly when combined with other therapeutic agents.
Toxicity Assessments
- In Vivo Studies : Research indicates that while L-buthionine sulfoximine effectively depletes glutathione levels and enhances therapeutic responses, it does not significantly induce toxicity to normal tissues when used alongside other treatments such as peptide receptor radionuclide therapy .
Data Summary Table
Mechanism of Action
L-Buthionine-(S,R)-Sulfoximine exerts its effects by inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. By inhibiting this enzyme, the compound effectively reduces the levels of glutathione in cells. This depletion of glutathione leads to increased oxidative stress and sensitizes cells to various stressors, including chemotherapeutic agents and heavy metals. The primary molecular target is gamma-glutamylcysteine synthetase, and the pathway involved is the glutathione synthesis pathway .
Comparison with Similar Compounds
Key Research Findings
Nanodelivery Reduces Toxicity: Encapsulation of l-BSO in PUREG4-FA2 dendrimers reduces systemic exposure, achieving 80% tumor GSH depletion vs. 40% with free l-BSO .
Stereoisomer Specificity : l-BSO is 10x more potent than DL-BSO in GCL inhibition, highlighting the importance of enantiomeric purity .
Clinical Limitations : Phase I trials of l-BSO + melphalan showed dose-limiting hepatotoxicity, underscoring the need for targeted formulations .
Biological Activity
L-buthionine sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting on the enzyme γ-glutamyl-cysteine synthetase. This compound has garnered significant attention in cancer research due to its ability to sensitize tumor cells to various chemotherapeutic agents by depleting intracellular GSH levels. This article explores the biological activity of BSO, focusing on its mechanisms, effects in different cancer types, and relevant case studies.
BSO inhibits the synthesis of GSH, an important antioxidant that protects cells from oxidative stress. By reducing GSH levels, BSO enhances the sensitivity of cancer cells to oxidative damage and apoptosis induced by chemotherapeutic agents. The depletion of GSH is crucial in overcoming drug resistance commonly observed in various cancers.
1. Breast Cancer
In a study involving antihormone-resistant MCF-7:2A breast cancer cells, BSO was shown to significantly enhance estrogen-induced apoptosis. When combined with low-dose estradiol, BSO treatment resulted in an 80-90% reduction in cell growth over one week, compared to minimal effects from either treatment alone. This effect was attributed to increased apoptosis as evidenced by TUNEL and DAPI staining techniques .
2. Biliary Tract Cancer
Phase I studies indicated that continuous infusion of BSO resulted in GSH depletion with minimal toxicity. In vitro experiments demonstrated that pretreatment with BSO followed by cisplatin treatment led to a 44% reduction in cell viability in gallbladder cancer cells (GBC-SD) and cholangiocarcinoma cells (RBE), significantly enhancing apoptosis rates compared to cisplatin alone .
3. Advanced Solid Tumors
A combination study involving arsenic trioxide (As2O3) and BSO showed that this pairing effectively enhanced cytotoxicity across multiple cancer cell lines, including prostate, breast, and lung cancers. The co-treatment led to increased generation of reactive oxygen species (ROS), contributing to enhanced growth inhibition compared to As2O3 treatment alone .
Research Findings and Case Studies
| Cancer Type | Combination Treatment | Effect on Cell Viability | Mechanism |
|---|---|---|---|
| Breast Cancer | Estradiol + BSO | 80-90% reduction | Enhanced apoptosis via GSH depletion |
| Biliary Tract Cancer | Cisplatin + BSO | 44% reduction | Increased apoptosis through GSH depletion |
| Advanced Solid Tumors | As2O3 + BSO | Significant enhancement | Increased ROS generation |
Clinical Implications
The clinical implications of using BSO as an adjunct therapy in cancer treatment are significant. Its ability to sensitize resistant tumors to chemotherapy could lead to improved patient outcomes. Phase I trials have established its safety profile when administered continuously, allowing for further exploration into combination therapies involving BSO .
Q & A
Q. What is the molecular mechanism by which L-BSO depletes intracellular glutathione (GSH)?
L-BSO irreversibly inhibits γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in GSH biosynthesis, by competing with glutamate at the enzyme's active site. This inhibition depletes cellular GSH, leading to oxidative stress. The specificity of L-BSO for GCL was demonstrated using kinetic assays, with an IC50 of ~3 µM in mammalian cells .
Q. How can researchers validate the purity and identity of L-BSO in experimental settings?
Purity should be confirmed via thin-layer chromatography (TLC; ≥97% purity as per commercial standards) and high-performance liquid chromatography (HPLC). Structural identity can be verified using nuclear magnetic resonance (NMR) spectroscopy, focusing on stereochemical integrity (L-BSO exists as the (S,R)-sulfoximine isomer). New batches should be compared to reference standards from peer-reviewed studies .
Q. What are standard methods to measure GSH depletion after L-BSO treatment?
Use the GSH/GSSG-Glo™ Assay (Promega) for intracellular GSH quantification. Combine with flow cytometry using monochlorobimane (a GSH-specific fluorescent probe) for real-time monitoring. Normalize results to total protein content or cell count to account for cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize L-BSO dosage to balance GSH depletion and cytotoxicity?
Conduct dose-response studies using in vitro models (e.g., HEK-293 or cancer cell lines) with L-BSO concentrations ranging from 10 µM to 1 mM. Monitor GSH levels (via enzymatic assays) and cell viability (via CellTox™ Green or MTT assays). In vivo, murine models typically use 300–600 mg/kg/day via continuous intravenous infusion, achieving >95% tumor GSH depletion without systemic toxicity .
Q. What experimental strategies address contradictory findings on L-BSO's role in oxidative stress-induced genomic instability?
In some studies, L-BSO-induced GSH depletion caused DNA deletions in mice, while others reported no direct mutagenicity. To resolve this, design experiments with oxidative stress rescue agents (e.g., N-acetylcysteine, NAC) and measure both DNA damage (comet assay) and genomic rearrangements (long-range PCR for deletion hotspots). Context-dependent effects, such as cell type or exposure duration, must be controlled .
Q. How can L-BSO be integrated into combination therapies to overcome chemoresistance?
L-BSO sensitizes cancer cells to chemotherapeutics (e.g., doxorubicin, melphalan) by depleting GSH, which often detoxifies reactive oxygen species (ROS) generated by these drugs. Pre-treat cells with L-BSO (24–48 hours) to maximize GSH depletion before administering chemotherapeutic agents. Validate synergy using Chou-Talalay combination indices .
Q. What are the challenges in formulating L-BSO for targeted delivery, and how can they be addressed?
L-BSO's hydrophilicity limits cellular uptake. Nanoformulations, such as polyurea dendrimers conjugated with folic acid (PUREG4-FA2), improve bioavailability and tumor targeting. Characterize drug release profiles at physiological pH (e.g., 7.4) using dialysis membranes and quantify L-BSO via HPLC. Burst release within 4–6 hours is typical .
Methodological Considerations
Q. How should researchers control for off-target effects of L-BSO in oxidative stress studies?
Include controls with NAC (5–10 mM) to rescue GSH levels and confirm that observed effects are due to oxidative stress. Use CRISPR/Cas9 to knock out GCL in parallel experiments, ensuring phenotype consistency with L-BSO treatment .
Q. What assays are recommended to distinguish GSH depletion from direct cytotoxicity in L-BSO studies?
Multiplex the GSH/GSSG-Glo™ Assay with a cytotoxicity marker (e.g., lactate dehydrogenase release). Perform time-course experiments to establish causality: GSH depletion should precede cell death .
Q. How can L-BSO's stereochemical configuration impact experimental outcomes?
The (S,R)-isomer is biologically active, while other isomers (e.g., D-BSO) show reduced potency. Verify stereochemistry via chiral HPLC or circular dichroism. Use enantiomerically pure L-BSO from suppliers validated in peer-reviewed studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
